AEE788-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

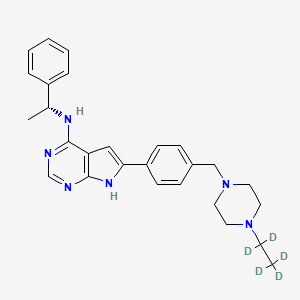

AEE788-d5 is a deuterated form of AEE788, a multitargeted inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This compound has shown potential in inhibiting tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AEE788-d5 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine scaffold. The key steps include:

Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.

Introduction of the deuterated ethylpiperazine moiety: This step involves the substitution of hydrogen atoms with deuterium in the ethylpiperazine group.

Coupling reactions: The final steps involve coupling the deuterated ethylpiperazine with the pyrrolo[2,3-d]pyrimidine core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: Optimizing these parameters to maximize yield.

Purification methods: Using techniques such as crystallization and chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

AEE788-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of hydroxylated derivatives.

Reduction: Can result in the formation of deuterated analogs.

Substitution: Can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.

Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those overexpressing EGFR and VEGFR.

Industry: Utilized in the development of new anticancer drugs and as a reference standard in analytical chemistry .

Wirkmechanismus

AEE788-d5 exerts its effects by inhibiting the activity of EGFR and VEGFR tyrosine kinases. These receptors play crucial roles in cell proliferation, survival, and angiogenesis. By blocking their activity, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .

Vergleich Mit ähnlichen Verbindungen

AEE788-d5 is compared with other similar compounds, such as:

Gefitinib: Another EGFR inhibitor with a different chemical structure.

Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

Sunitinib: A multitargeted receptor tyrosine kinase inhibitor with activity against VEGFR

Uniqueness

This compound is unique due to its dual inhibition of both EGFR and VEGFR, making it effective against tumors that rely on these pathways for growth and survival. Its deuterated form also offers potential advantages in terms of metabolic stability and pharmacokinetics .

Biologische Aktivität

AEE788-d5 is a derivative of AEE788, a potent inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in various cancer types. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical Profile

Chemical Name: 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Weight: 392.50 g/mol

Purity: ≥98%

This compound functions primarily as a reversible inhibitor targeting multiple receptor tyrosine kinases, specifically:

- EGFR : Inhibits proliferation in EGFR-overexpressing cancer cell lines.

- ErbB2 (HER2) : Demonstrates significant antiproliferative effects against ErbB2-dependent tumors.

- VEGFR : Inhibits angiogenesis by blocking VEGF-induced signaling pathways.

The compound exhibits IC50 values in the nanomolar range for these receptors:

- EGFR : 2 nM

- ErbB2 : 6 nM

- VEGFR-1 : 59 nM

- VEGFR-2 : 77 nM

- VEGFR-3 : 330 nM

Antitumor Activity

This compound has shown promising results in preclinical studies and early-phase clinical trials regarding its antitumor efficacy. The following table summarizes key findings from various studies:

Case Studies

- Recurrent Glioblastoma : A Phase I study evaluated AEE788 in patients with recurrent glioblastoma. The study found that while the drug showed minimal activity, it was associated with significant toxicity, leading to premature discontinuation . Notably, two patients experienced dose-limiting toxicities (DLTs) at the maximum tolerated dose (MTD).

- Breast Cancer Models : In vitro studies indicated that this compound effectively inhibited cell proliferation in breast cancer models characterized by overexpression of both EGFR and HER2. The compound's ability to target multiple pathways simultaneously provides a rationale for its use in combination therapies aimed at enhancing treatment efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by its oral bioavailability and sustained plasma levels post-administration. Studies indicate that the compound maintains effective concentrations within tumor tissues, supporting its potential for intermittent dosing regimens to maximize therapeutic outcomes while minimizing toxicity .

Eigenschaften

IUPAC Name |

6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONFNUWBHFSNBT-MTOGIFQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.